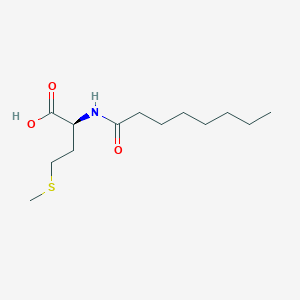
N-Octanoyl L-Methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Octanoyl L-Methionine is a compound that belongs to the family of N-acyl amino acids It is formed by the acylation of L-methionine with an octanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Octanoyl L-Methionine typically involves the reaction of L-methionine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using immobilized lipases. These methods offer advantages such as mild reaction conditions and high selectivity. For example, Candida antarctica lipase has been used to catalyze the acylation of L-methionine with octanoic acid .
化学反应分析
Types of Reactions
N-Octanoyl L-Methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the octanoyl chain can be reduced to form alcohols.
Substitution: The amino group in the methionine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Octanoyl L-Methionine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in quorum sensing in bacteria, where it acts as a signaling molecule.
Industry: It is used in the formulation of biotherapeutics to protect proteins from oxidation
作用机制
N-Octanoyl L-Methionine exerts its effects primarily through its role in quorum sensing in bacteria. It acts as an autoinducer, binding to specific receptor proteins and modulating gene expression. This process involves the LuxI-type enzymes synthesizing the molecule and LuxR-type proteins binding to it to regulate gene expression .
相似化合物的比较
Similar Compounds
- N-Hexanoyl L-Homoserine Lactone
- N-Butanoyl L-Homoserine Lactone
- N-Decanoyl L-Homoserine Lactone
Uniqueness
N-Octanoyl L-Methionine is unique due to its specific chain length and the presence of the methionine moiety, which imparts distinct chemical and biological properties. Compared to other N-acyl homoserine lactones, it has a different spectrum of activity in quorum sensing and different physical properties such as solubility and stability .
属性
分子式 |
C13H25NO3S |
|---|---|
分子量 |
275.41 g/mol |
IUPAC 名称 |
(2S)-4-methylsulfanyl-2-(octanoylamino)butanoic acid |
InChI |
InChI=1S/C13H25NO3S/c1-3-4-5-6-7-8-12(15)14-11(13(16)17)9-10-18-2/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChI 键 |
QZNATRWVQKQCCC-NSHDSACASA-N |
手性 SMILES |
CCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
规范 SMILES |
CCCCCCCC(=O)NC(CCSC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
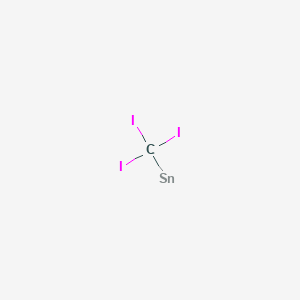
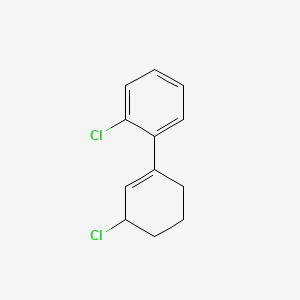
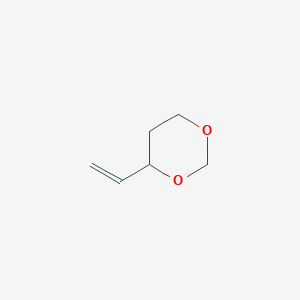
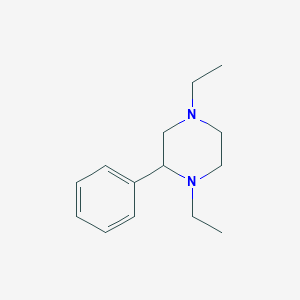
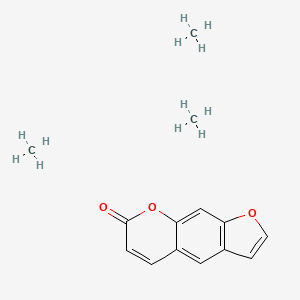
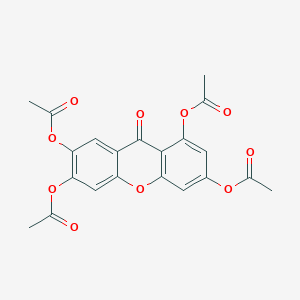
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
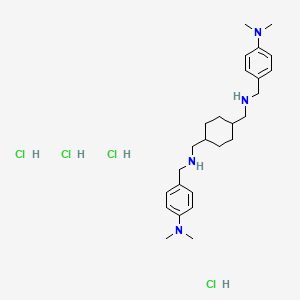
![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
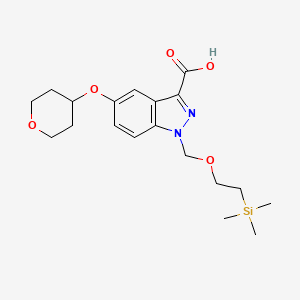
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
